molecular formula C11H15NO2 B1612466 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline CAS No. 99986-04-6

6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline

Cat. No. B1612466
CAS RN: 99986-04-6
M. Wt: 193.24 g/mol
InChI Key: OZRHKEBPRVFTBT-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline is a chemical compound that has been studied for its potential therapeutic applications. It is a tetrahydroquinoline derivative that has been synthesized using various methods.

Scientific Research Applications

Synthesis of Tetrahydroisoquinoline Derivatives

A simple and convenient synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is described, applying a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . This method is important for the synthesis of chiral tetrahydroisoquinoline derivatives .

Biological Activity in Medicinal Chemistry

Isoquinolines and 1,2,3,4-tetrahydroisoquinolines (THIQs) are widely distributed in nature as alkaloids, and due to their diverse broad-spectrum biological activity are employed in medicinal chemistry . They are considered ‘privileged scaffolds’ to identify, design, and synthesize novel biologically active derivatives of interest in drug development .

Anti-Inflammatory Applications

THIQs containing natural and synthetic molecules have been used in the development of anti-inflammatory compounds .

Anti-Viral Applications

These compounds have also been used in the development of anti-viral compounds .

Anti-Fungal Applications

In addition, they have been used in the development of anti-fungal compounds .

Anti-Cancer Applications

THIQs have been used in the development of anti-cancer compounds .

Parkinson’s Disease Treatment

THIQs have been used in the treatment of Parkinson’s disease .

Influenza Virus Inhibitors

Recently, a series of optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives such as esters and amides have been synthesized and evaluated as potent influenza virus polymeraze acidic (PA) endonuclease domain inhibitors .

properties

IUPAC Name

6,7-dimethoxy-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-10-6-8-4-3-5-12-9(8)7-11(10)14-2/h6-7,12H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRHKEBPRVFTBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCCN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588454
Record name 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline

CAS RN

99986-04-6
Record name 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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